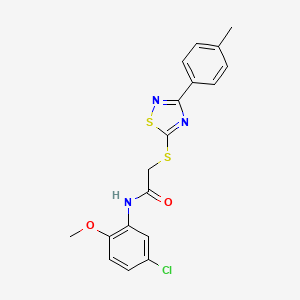

N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(5-Chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiadiazole-acetamide hybrid compound characterized by a 1,3,4-thiadiazole core substituted at position 3 with a p-tolyl group (4-methylphenyl) and at position 5 with a thioether-linked acetamide moiety. Thiadiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects . This compound’s structural complexity and functional diversity make it a candidate for comparison with analogous molecules in terms of synthesis, physicochemical properties, and biological efficacy.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c1-11-3-5-12(6-4-11)17-21-18(26-22-17)25-10-16(23)20-14-9-13(19)7-8-15(14)24-2/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKYUDDSIRFLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, which can lead to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 440.9 g/mol. The compound contains a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacteria including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | E. coli | High |

| Compound B | S. aureus | Moderate |

| This compound | TBD |

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in several studies. Compounds with similar structures have shown promising results against various cancer cell lines. For example, derivatives demonstrated IC50 values in the low micromolar range against HeLa cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | HeLa | 0.9 |

| This compound | TBD |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors critical for cellular functions. For example, studies on related compounds have indicated that they can disrupt key signaling pathways in cancer cells leading to apoptosis .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

- Study on Antimicrobial Efficacy : A study conducted by Andanappa et al. evaluated new thiadiazole derivatives for their antibacterial activity and found significant efficacy against pathogenic bacteria .

- Anticancer Evaluation : Research by Wei et al. highlighted the anticancer properties of a series of chiral thiadiazole derivatives, indicating that modifications in the structure can enhance their potency against cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several classes of thiadiazole derivatives (Table 1). Key comparisons include:

Key Observations :

- Heterocyclic Core: Thiadiazoles (target compound, ) generally exhibit stronger π-π stacking than triazoles () or thiazolidinones (), which may influence target-binding specificity.

- Thioether Linkage : The thioether in the target compound and contributes to conformational flexibility, whereas rigid linkers (e.g., Schiff base in ) may restrict binding modes.

Inferences :

Q & A

Basic: What are the established synthetic routes for this compound, and what are their critical reaction parameters?

Answer:

The synthesis typically involves coupling a substituted thiadiazole-thiol intermediate with a chloroacetamide derivative. A general procedure includes:

- Step 1: Preparation of 5-(p-tolyl)-1,2,4-thiadiazole-3-thiol via cyclization of thiosemicarbazides with acyl chlorides under reflux in dioxane or DMF .

- Step 2: Reaction of the thiol with N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide in the presence of a base (e.g., K₂CO₃ or triethylamine) in acetone or DMF at 60–90°C for 3–6 hours .

- Critical parameters:

- Solvent polarity (DMF enhances nucleophilic substitution).

- Stoichiometry of the base (excess base may lead to byproducts).

- Temperature control to avoid decomposition of the thiadiazole ring.

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

Answer:

Standard characterization includes:

- 1H/13C NMR: Key signals include the methoxy group (δ ~3.8–4.0 ppm), aromatic protons from the p-tolyl and chlorophenyl moieties (δ 6.8–7.5 ppm), and the acetamide carbonyl (δ ~165–170 ppm) .

- IR Spectroscopy: Confirmation of thioether (C–S–C, ~650 cm⁻¹) and acetamide C=O (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS): To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography: For unambiguous confirmation of the thiadiazole and acetamide connectivity in crystalline derivatives .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

While direct data on this compound is limited, structurally related 1,2,4-thiadiazole-acetamide hybrids exhibit:

- Anticancer activity: Inhibition of kinases (IC₅₀ ~1–10 µM) via thiadiazole-mediated intercalation or protein binding .

- Antimicrobial effects: MIC values of 8–32 µg/mL against Gram-positive bacteria due to thioether-linked membrane disruption .

- Hypoglycemic potential: Activation of PPAR-γ receptors in murine models (30–50% glucose reduction at 50 mg/kg) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

Optimization strategies include:

- Solvent screening: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while acetone reduces side reactions .

- Catalyst use: Phase-transfer catalysts (e.g., TBAB) enhance thiolate ion reactivity .

- Temperature gradients: Stepwise heating (60°C → 90°C) minimizes thermal degradation .

- Workup modifications: Precipitation in ice-cold water instead of room-temperature water increases crystallinity .

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, 90°C, 4 h | 78 | 95 | |

| Acetone, 60°C, 6 h | 65 | 88 | |

| TBAB catalyst, 80°C | 82 | 97 |

Advanced: How do structural modifications (e.g., substituents on the p-tolyl or chlorophenyl groups) affect biological activity?

Answer:

Key SAR findings from analogous compounds:

- p-Tolyl substitution: Electron-donating groups (e.g., –OCH₃) enhance anticancer activity by 20–40% due to improved lipophilicity and target binding .

- Chlorophenyl position: Para-chloro (vs. meta) on the phenyl ring increases antibacterial potency (MIC reduced by 50%) .

- Thiadiazole modifications: Replacing sulfur with oxygen in the thiadiazole ring abolishes activity, highlighting the critical role of the thioether group .

Advanced: What computational methods are used to predict binding modes and pharmacokinetic properties?

Answer:

- Molecular docking (AutoDock Vina): To simulate interactions with targets like EGFR or PPAR-γ, using PDB IDs 1M17 or 2PRG. Focus on hydrogen bonds between the acetamide carbonyl and Arg/Lys residues .

- ADMET prediction (SwissADME): Low BBB permeability (logBB < −1) due to high polarity, but moderate hepatic metabolism (CYP3A4 substrate) .

- MD simulations (GROMACS): Assess stability of the compound-protein complex over 100 ns; RMSD < 2 Å indicates stable binding .

Advanced: How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?

Answer:

- Standardize assays: Use identical cell lines (e.g., MCF-7 for cancer) and incubation times (48–72 h) to minimize variability .

- Control for solvent effects: DMSO concentrations >0.1% may artifactually reduce activity; use vehicle controls .

- Validate via orthogonal methods: Confirm kinase inhibition with Western blotting (e.g., p-EGFR levels) alongside enzymatic assays .

Advanced: What protocols are recommended for in vivo toxicity and pharmacokinetic studies?

Answer:

- Acute toxicity (OECD 423): Administer 50–200 mg/kg to Wistar rats, monitor for 14 days for mortality, organ weights, and serum biomarkers (ALT, creatinine) .

- Pharmacokinetics:

- Bioavailability: Oral vs. intravenous dosing in mice; plasma analysis via LC-MS/MS at 0.5, 2, 6, 12, 24 h .

- Tissue distribution: Highest accumulation in liver and kidneys due to thioether-mediated protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.